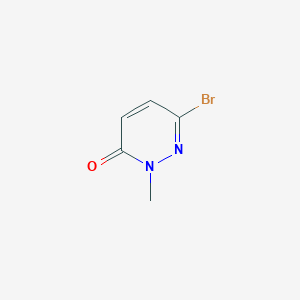

6-Bromo-2-methylpyridazin-3(2H)-one

説明

特性

IUPAC Name |

6-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZJDTWUSLHWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556173 | |

| Record name | 6-Bromo-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-25-4 | |

| Record name | 6-Bromo-2-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one typically involves the bromination of 2-methylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under controlled conditions, enabling functionalization at position 6:

Key Findings:

- Methoxylation proceeds efficiently in polar aprotic solvents (DMF) with sodium methoxide .

- Copper iodide enhances amination yields by stabilizing reactive intermediates .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl introductions:

Case Study:

- Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis at 100°C yields 6-phenyl derivatives in >90% yield . Steric effects influence regioselectivity in polyhalogenated analogs .

Oxidation and Reduction Reactions

The pyridazinone ring and substituents undergo redox transformations:

Mechanistic Insight:

- Oxidation of the methyl group to carboxylic acid requires strong acidic conditions and stoichiometric KMnO₄ .

- Catalytic hydrogenation selectively reduces the pyridazinone ring without bromine cleavage .

Esterification and Functional Group Interconversion

The methyl group and bromine enable further derivatization:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | p-TsOH, MeOH, reflux | Methyl 6-bromo-2-pyridazinecarboxylate | 89 | |

| Hydrolysis | NaOH, H₂O, 100°C | 6-Bromo-2-pyridazinecarboxylic acid | 76 |

Optimization Note:

科学的研究の応用

Biological Activities

Research indicates that 6-Bromo-2-methylpyridazin-3(2H)-one exhibits significant biological activities, making it a candidate for various therapeutic applications. Some notable findings include:

- Antimicrobial Activity: The compound has shown potential antimicrobial effects against various pathogens.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation, highlighting its potential as an anticancer agent .

- Receptor Agonism: Similar compounds have been identified as agonists for formyl peptide receptors, indicating that this compound could also exhibit similar receptor interactions .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a lead compound in drug development. Its ability to permeate biological membranes and exhibit high gastrointestinal absorption makes it suitable for oral drug formulations.

Agrochemicals

The compound's reactivity and biological activity suggest potential applications in developing agrochemicals. It could serve as an active ingredient in pesticides or herbicides due to its effectiveness against specific plant pathogens.

Material Science

In material science, derivatives of pyridazinones have been utilized in the development of functional materials such as coatings and dyes. The unique properties of this compound may contribute to advancements in these areas.

Case Studies and Research Findings

-

Biological Activity Assessment:

A study evaluated the efficacy of various pyridazinones in activating formyl peptide receptors, demonstrating that structural modifications significantly influence biological activity. The results indicated that compounds with specific substituents at the 4-position exhibited enhanced receptor affinity and activity .Compound EC50 (µM) Activity This compound TBD TBD Other derivatives Varies Varies -

Synthesis Optimization:

Research focused on optimizing the synthesis of this compound through various palladium-catalyzed reactions. The study highlighted the importance of catalyst choice and reaction conditions on yield and product purity .

作用機序

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Structural and Substituent Analysis

Pyridazinone derivatives vary in substituent type, position, and electronic effects. Key structural analogs include:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight | Key Features |

|---|---|---|---|---|

| 6-Bromo-2-methylpyridazin-3(2H)-one | 1123169-25-4 | Br (6), CH₃ (2) | 203.02 | High reactivity due to Br; methyl stabilizes position 2 |

| 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | 1178884-53-1 | Br (4), Cl (6), CH₃ (2) | 223.46 | Dual halogenation enhances electrophilicity |

| 6-Chloro-5-methylpyridazin-3(2H)-one | 1703-07-7 | Cl (6), CH₃ (5) | 158.58 | Chloro substituent reduces cost vs. Br |

| 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one | 1698-63-1 | Br (5), Cl (4), Ph (2) | 285.52 | Phenyl group increases aromaticity and steric bulk |

| 6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one | N/A | Br (6), OCH₃-Ph (2) | 281.11 | Methoxy group introduces electron-donating effects |

生物活性

Overview

6-Bromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound characterized by the presence of a bromine atom, a methyl group, and a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure allows for diverse interactions with biological targets, making it a subject of ongoing research.

The synthesis of this compound typically involves the bromination of 2-methylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The compound's molecular formula is CHBrNO, and its CAS number is 1123169-25-4.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity . Research has shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties . A study focused on its effects on the HCT116 colon carcinoma cell line demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 15.4 | Induction of apoptosis |

| MCF7 (Breast) | 20.1 | Cell cycle arrest |

| HeLa (Cervical) | 18.5 | Oxidative stress induction |

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, it may inhibit enzymes critical for cell division in cancer cells or modulate receptor activity that regulates immune responses against pathogens.

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy against resistant strains of bacteria, highlighting its potential as an alternative antimicrobial agent.

- Cancer Cell Proliferation : Another study investigated the effects of this compound on HCT116 cells, revealing a dose-dependent inhibition of cell growth and significant increases in apoptotic markers. The findings suggest that this compound could be further developed into an anticancer drug candidate .

Q & A

Q. Q1.1 (Basic): What are the common synthetic routes to 6-Bromo-2-methylpyridazin-3(2H)-one, and how are reaction conditions optimized?

A1.1: The compound is typically synthesized via regioselective bromination or alkylation of pyridazinone precursors. For example, methylation of 6-bromo-pyridazinone derivatives using methyl iodide under catalytic conditions (e.g., K₂CO₃ in DMF with tetra--butylammonium bromide) yields the methylated product. Reaction optimization involves adjusting stoichiometry (e.g., 2.5 mmol MeI per 1 mmol substrate), solvent polarity, and reaction time (12–24 hours) to maximize yield and purity .

Q. Q1.2 (Advanced): How can regioselectivity challenges in the alkylation of pyridazinone derivatives be addressed?

A1.2: Regioselectivity is controlled by steric and electronic factors. For instance, methyl iodide preferentially reacts at the less hindered nitrogen site in 6-bromo-pyridazinones. Computational modeling (DFT) and spectroscopic monitoring (e.g., in situ NMR) can identify intermediates and guide solvent selection (e.g., DMF for polar transition states) to favor desired pathways .

Structural Characterization

Q. Q2.1 (Basic): What crystallographic techniques are used to resolve the structure of this compound?

A2.1: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data collection at 296 K with Mo-Kα radiation ( Å) and refinement to ensures accuracy. Hydrogen atoms are placed in calculated positions using riding models .

Q. Q2.2 (Advanced): How are crystallographic data contradictions resolved, such as discrepancies in hydrogen bonding networks?

A2.2: Contradictions arise from dynamic disorder or twinning. Strategies include:

- Re-refinement with anisotropic displacement parameters.

- Validation via Hirshfeld surface analysis to confirm hydrogen bond donor-acceptor distances (e.g., N–H···O interactions at 2.8–3.0 Å).

- Cross-validation with spectroscopic data (FTIR, solid-state NMR) .

Physicochemical Properties

Q. Q3.1 (Basic): How does hydrogen bonding influence the crystal packing of this compound?

A3.1: The carbonyl group and methyl-substituted nitrogen form hydrogen-bonded dimers (N–H···O=C), creating infinite chains along the crystallographic axis. Graph set analysis (Etter’s notation: ) reveals planar molecular stacking, stabilized by van der Waals interactions between bromine and adjacent aromatic rings .

Q. Q3.2 (Advanced): What computational methods predict the compound’s solubility and stability under varying pH?

A3.2: Density Functional Theory (DFT) calculates solvation energies and pKa values. Molecular dynamics simulations (e.g., GROMACS) model hydration shells, while accelerated stability testing (40°C/75% RH for 4 weeks) validates degradation pathways (e.g., hydrolysis at the lactam ring) .

Data Analysis and Interpretation

Q. Q4.1 (Basic): How are spectroscopic data (NMR, MS) interpreted to confirm the compound’s identity?

A4.1:

Q. Q4.2 (Advanced): How do researchers reconcile conflicting data between crystallographic and spectroscopic results?

A4.2: Contradictions (e.g., bond length discrepancies) are addressed by:

- Reassessing data collection parameters (e.g., crystal quality, radiation damage).

- Comparing experimental results with theoretical models (e.g., gas-phase vs. solid-state DFT).

- Applying Bayesian statistical analysis to quantify uncertainty in refinement .

Derivatization and Biological Applications

Q. Q5.1 (Basic): What are common derivatives of this compound in medicinal chemistry?

A5.1: Derivatives include:

Q. Q5.2 (Advanced): How are structure-activity relationships (SAR) studied for pyridazinone-based inhibitors?

A5.2: SAR involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。